5-ethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-sulfonamide
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Overview
Description
5-Ethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-sulfonamide is a complex organic compound that combines multiple functional groups and structural features. It has caught the interest of researchers due to its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure includes a thiophene ring, a sulfonamide group, a quinoline derivative, and an ethyl substitution, making it a subject of intricate synthetic routes and detailed reaction mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 5-ethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-sulfonamide involves several synthetic steps:
Formation of the Quinoline Derivative: : The synthesis begins with the formation of the 1,2,3,4-tetrahydroquinoline ring, which is achieved through a Povarov reaction involving an aromatic aldehyde, aniline, and an alkene.
Thiophene Sulfonylation: : The thiophene ring is sulfonylated using sulfur trioxide or chlorosulfonic acid to introduce the sulfonamide functionality.
N-acylation:
Ethyl Substitution: : The ethyl group is introduced through an alkylation reaction using ethyl halide and a strong base.
Each step requires careful control of reaction conditions, including temperature, solvent, and reaction time, to ensure high yield and purity.
Industrial Production Methods
Industrial production scales up these synthetic routes with optimizations for cost efficiency, safety, and environmental impact. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and reduce the risk of byproducts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation, particularly at the quinoline ring or the ethyl side chain, using reagents like potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions can modify the sulfonamide group, using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur on the thiophene and quinoline rings, using various halides and nucleophiles.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in an acidic medium.
Reduction: : Sodium borohydride in ethanol.
Substitution: : Alkyl halides in the presence of a strong base, like sodium hydride.
Major Products
Oxidation: : Formation of ketones or carboxylic acids.
Reduction: : Conversion to amines or alcohols.
Substitution: : Introduction of new alkyl or aryl groups.
Scientific Research Applications
This compound has a wide array of applications:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Investigated for its potential as an inhibitor of enzymes or as a ligand in receptor studies.
Medicine: : Explored for its therapeutic potential, particularly in cancer and infectious diseases.
Industry: : Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which 5-ethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-sulfonamide exerts its effects involves interactions with molecular targets, such as enzymes or receptors. It can bind to active sites, inhibiting or modifying the function of these targets. The sulfonamide group often plays a crucial role in these interactions, forming stable complexes with the target molecules.
Comparison with Similar Compounds
Similar Compounds
4-Ethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-sulfonamide: : Similar structure but with a different position of the ethyl group.
5-Methyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-sulfonamide: : Methyl group instead of ethyl.
5-Ethyl-N-[1-(2-ethylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-sulfonamide: : Different acyl group attached.
Uniqueness
The specific combination of the ethyl group and the 2-methylpropanoyl group, along with the thiophene sulfonamide and quinoline ring, gives this compound unique properties in terms of reactivity and potential biological activity, distinguishing it from its analogs.
Properties
IUPAC Name |
5-ethyl-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S2/c1-4-16-9-10-18(25-16)26(23,24)20-15-8-7-14-6-5-11-21(17(14)12-15)19(22)13(2)3/h7-10,12-13,20H,4-6,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XECPYVWYMDQBAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C(C)C)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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